molecular formula C4H6N4 B1252368 3-Hydrazinylpyridazine CAS No. 40972-16-5

3-Hydrazinylpyridazine

Cat. No.: B1252368
CAS No.: 40972-16-5
M. Wt: 110.12 g/mol
InChI Key: YTRGNBTVTHPFJM-UHFFFAOYSA-N
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Description

3-Hydrazinylpyridazine is a heterocyclic compound with the molecular formula C4H6N4. It is characterized by a pyridazine ring substituted with a hydrazine group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinylpyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with hydrazine hydrate under reflux conditions . Another method includes the cyclization of appropriate hydrazine derivatives with pyridazine precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Hydrazinylpyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydrazinylpyridazine and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Others may interact with cellular receptors or enzymes, modulating biological pathways to exert their effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydrazine substitution, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

pyridazin-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRGNBTVTHPFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485431
Record name 3-Hydrazinopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40972-16-5
Record name 3-Hydrazinopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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